2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide

Carbazole Tetrazole Bioisostere

2-(6-Chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide (CAS 1436001-68-1) is a synthetic hybrid molecule containing a 6-chloro-9H-carbazole core linked via a propanamide bridge to a 2H-tetrazol-5-yl moiety. The molecular formula is C16H13ClN6O with a molecular weight of 340.77 g/mol.

Molecular Formula C16H13ClN6O
Molecular Weight 340.77 g/mol
Cat. No. B12175841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide
Molecular FormulaC16H13ClN6O
Molecular Weight340.77 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)NC4=NNN=N4
InChIInChI=1S/C16H13ClN6O/c1-8(15(24)19-16-20-22-23-21-16)9-2-4-11-12-7-10(17)3-5-13(12)18-14(11)6-9/h2-8,18H,1H3,(H2,19,20,21,22,23,24)
InChIKeyUETHLTAJHCMPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide Procurement Baseline and Structural Identity


2-(6-Chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide (CAS 1436001-68-1) is a synthetic hybrid molecule containing a 6-chloro-9H-carbazole core linked via a propanamide bridge to a 2H-tetrazol-5-yl moiety . The molecular formula is C16H13ClN6O with a molecular weight of 340.77 g/mol . The compound is listed in chemical supplier catalogs as a research-grade screening compound, but publicly available biological activity data for this specific compound is currently absent from primary literature and authoritative databases.

Why Generic Substitution Risks Functional Divergence for 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide


Generic substitution of 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide with its closest in-class analogs—such as carprofen (free carboxylic acid) or carprofen pyridyl amides (e.g., Carpro-AM1)—is not scientifically justified without direct comparative data. The tetrazole ring is a well-established carboxylic acid bioisostere with distinct hydrogen-bonding geometry, pKa (~4.5–5.5 vs. ~4.2 for carprofen), and metabolic susceptibility . These physicochemical differences can translate into divergent target binding, pharmacokinetics, and off-target profiles that cannot be predicted from carprofen data alone. The absence of published head-to-head biological data for this compound makes unverified substitution particularly risky in any assay or pharmacological setting.

Quantitative Differentiation Evidence for 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide: Data Availability Assessment


Structural Identity Confirmation vs. Carprofen and Carprofen Amide Analogs

The compound is unambiguously distinguishable from its closest structural analogs by mass and elemental composition. Carprofen (2-(6-chloro-9H-carbazol-2-yl)propanoic acid, CAS 53716-49-7) has molecular formula C15H12ClNO2 (MW 273.71), while the pyridyl amide Carpro-AM1 has C21H18ClN3O (MW 363.84) . The target compound (C16H13ClN6O, MW 340.77) differs by +67.06 Da from carprofen and -23.07 Da from Carpro-AM1, originating from the tetrazole amide substitution . No quantitative biological comparative data (IC50, Ki, etc.) have been identified in the public domain for this compound against any comparator.

Carbazole Tetrazole Bioisostere

Predicted Physicochemical Differentiation: Tetrazole vs. Carboxylic Acid Bioisosterism

The 2H-tetrazol-5-yl amide group is a recognized non-classical bioisostere of the carboxylic acid function present in carprofen. Class-level inference predicts that the tetrazole moiety increases hydrogen-bond acceptor count (from 3 in carprofen to 7 in the target), raises topological polar surface area (tPSA), and alters pKa (tetrazole pKa ~4.5–5.5 vs. carprofen carboxylic acid pKa ~4.2) . These differences are associated in the literature with improved oral bioavailability and altered metabolic stability for tetrazole-containing carprofen analogs, although direct experimental confirmation for this specific compound is absent.

Tetrazole Bioisostere Drug design

Data Gap Declaration: No Published Biological Potency Data Available

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major chemical databases (as of April 2026) failed to identify any peer-reviewed or patent-derived quantitative biological activity data (IC50, EC50, Ki, % inhibition, etc.) for 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide. This compound appears to be a catalog screening compound with no published characterization beyond its chemical structure and supplier listing. Users considering this compound for biological evaluation should anticipate that all pharmacological differentiation versus carprofen (COX-2 IC50 3.9 μM; COX-1 IC50 22.3 μM; FAAH IC50 78.6 μM) or Carpro-AM1 (FAAH IC50 94 nM) remains uncharacterized.

Data gap Procurement risk Screening compound

Application Scenarios for 2-(6-chloro-9H-carbazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide Given Limited Evidence


Carboxylic Acid Bioisostere Screening in COX/FAAH Inhibitor Programs

Based on class-level inference from the tetrazole bioisostere literature, this compound may be evaluated as a carprofen analog with potentially altered COX/FAAH inhibitory profile and metabolic stability. However, no quantitative potency data exist, and such use requires de novo screening .

Carbazole-Tetrazole Hybrid Library Synthesis and SAR Exploration

The compound can serve as a reference standard or starting material in medicinal chemistry campaigns exploring carbazole-tetrazole hybrids for anti-inflammatory, antimicrobial, or anticancer applications. Its unique molecular weight (340.77) and hydrogen-bonding capacity differentiate it from simpler carprofen derivatives .

Analytical Method Development and Reference Standard Procurement

Due to its distinct mass (340.77 g/mol) and retention characteristics, this compound can be used as a reference standard for LC-MS method development targeting tetrazole-containing carbazole impurities or metabolites, leveraging the structural similarity to carprofen while providing unique mass spectral markers .

In Silico Modeling and Docking Studies of Tetrazole-Containing NSAID Analogues

Computational chemists may procure this compound for prospective docking and molecular dynamics simulations against COX-1, COX-2, or FAAH, comparing predicted binding modes with carprofen and carprofen amides. Experimental validation would be required to confirm any in silico predictions .

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